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molecular formula C14H13N B1266425 N-Benzylidenebenzylamine CAS No. 780-25-6

N-Benzylidenebenzylamine

Cat. No. B1266425
M. Wt: 195.26 g/mol
InChI Key: MIYKHJXFICMPOJ-UHFFFAOYSA-N
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Patent
US08889865B2

Procedure details

To test whether increasing the concentration of ammonia relative to the alcohol might reduce the formation of imines (for example by capturing the contemplated intermediate aldehyde and preventing its reaction with the primary amine), complex 1 (0.01 mmol), benzyl alcohol (2.5 mmol) and ammonia (8 atm) in toluene were heated under reflux in a Fischer-Porter tube for 130 min, to get benzylamine (64.6%) and N-benzylidenebenzylamine (19.3%) whereas the conversion of benzyl alcohol was 84.7% (compare to entry 6, Table 1). Thus, increasing the concentration of ammonia did not affect the extent of formation of imine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
imines
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
primary amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
complex 1
Quantity
0.01 mmol
Type
reactant
Reaction Step Four
Quantity
2.5 mmol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH3:1].[CH2:2]([OH:9])[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1>C1(C)C=CC=CC=1>[CH2:2]([NH2:1])[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[CH:2](=[N:1][CH2:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1)[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[CH2:2]([OH:9])[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
imines
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
primary amine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
complex 1
Quantity
0.01 mmol
Type
reactant
Smiles
Name
Quantity
2.5 mmol
Type
reactant
Smiles
C(C1=CC=CC=C1)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
were heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux in a Fischer-Porter tube for 130 min
Duration
130 min

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 64.6%
Name
Type
product
Smiles
C(C1=CC=CC=C1)=NCC1=CC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 19.3%
Name
Type
product
Smiles
C(C1=CC=CC=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08889865B2

Procedure details

To test whether increasing the concentration of ammonia relative to the alcohol might reduce the formation of imines (for example by capturing the contemplated intermediate aldehyde and preventing its reaction with the primary amine), complex 1 (0.01 mmol), benzyl alcohol (2.5 mmol) and ammonia (8 atm) in toluene were heated under reflux in a Fischer-Porter tube for 130 min, to get benzylamine (64.6%) and N-benzylidenebenzylamine (19.3%) whereas the conversion of benzyl alcohol was 84.7% (compare to entry 6, Table 1). Thus, increasing the concentration of ammonia did not affect the extent of formation of imine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
imines
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
primary amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
complex 1
Quantity
0.01 mmol
Type
reactant
Reaction Step Four
Quantity
2.5 mmol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH3:1].[CH2:2]([OH:9])[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1>C1(C)C=CC=CC=1>[CH2:2]([NH2:1])[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[CH:2](=[N:1][CH2:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1)[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[CH2:2]([OH:9])[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
imines
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
primary amine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
complex 1
Quantity
0.01 mmol
Type
reactant
Smiles
Name
Quantity
2.5 mmol
Type
reactant
Smiles
C(C1=CC=CC=C1)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
were heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux in a Fischer-Porter tube for 130 min
Duration
130 min

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 64.6%
Name
Type
product
Smiles
C(C1=CC=CC=C1)=NCC1=CC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 19.3%
Name
Type
product
Smiles
C(C1=CC=CC=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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